2-(alpha-D-mannosyl)-3-phosphoglyceric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

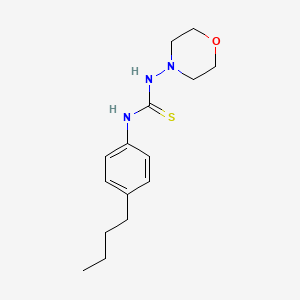

2-(alpha-D-mannosyl)-3-phosphoglyceric acid is a is a monophosphoglyceric acid having the phosphate group at the 3-position as well as an alpha-D-mannosyl residue attached at the 2-position. It is a conjugate acid of a 2-(alpha-D-mannosyl)-3-phosphonatoglycerate(3-).

Applications De Recherche Scientifique

Structural Analysis in Microorganisms

2-(alpha-D-mannosyl)-3-phosphoglyceric acid (hereafter referred to as mannosyl-3-phosphoglycerate or MPG) plays a crucial role in the synthesis of mannosylglycerate, a solute that helps microorganisms adapt to salt and heat stresses. Structural analysis of mannosyl-3-phosphoglycerate synthase from Thermus thermophilus HB27, which is involved in the synthesis of mannosylglycerate, has revealed critical insights into its catalytic mechanism and structure-function relationships. This enzyme exhibits a unique structural feature - a second metal binding site essential for catalysis and displays specific interactions with its substrate, GDP-α-d-mannose (Gonçalves et al., 2010).

Enzyme Function in Stress Response

Mannosyl-3-phosphoglycerate phosphatase (MpgP), another enzyme in the pathway synthesizing mannosylglycerate, plays a vital role in the physiological response to thermal and osmotic stresses in microorganisms like Thermus thermophilus. The crystallographic structures of MpgP, studied in various forms, have provided insight into its role in catalysis and the physiological stress response. The study of MpgP helps in understanding the broader implications of phosphoryl transfer mechanisms in similar enzymes (Gonçalves et al., 2011).

Glycan Separation Techniques

In the context of analytical chemistry, phospholipids including mannosyl-3-phosphoglyceric acid derivatives have been used to enhance the separation of glycans in capillary electrophoresis. This approach has improved the separation efficiency of complex glycans derived from proteins like alpha1-acid glycoprotein and ribonuclease B, providing a more refined analytical method to study glycan structures and interactions (Luo, Archer-Hartmann, & Holland, 2010).

Biosynthetic Pathways in Archaea

The biosynthetic pathway for mannosylglycerate in hyperthermophilic archaea, such as Pyrococcus horikoshii, has been elucidated with MPG being a key intermediate. This pathway is crucial for the survival of these organisms in extreme environments. Understanding this pathway offers insights into the adaptation mechanisms of archaea and potential biotechnological applications (Empadinhas et al., 2001).

Propriétés

Nom du produit |

2-(alpha-D-mannosyl)-3-phosphoglyceric acid |

|---|---|

Formule moléculaire |

C9H17O12P |

Poids moléculaire |

348.2 g/mol |

Nom IUPAC |

3-phosphonooxy-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanoic acid |

InChI |

InChI=1S/C9H17O12P/c10-1-3-5(11)6(12)7(13)9(20-3)21-4(8(14)15)2-19-22(16,17)18/h3-7,9-13H,1-2H2,(H,14,15)(H2,16,17,18)/t3-,4?,5-,6+,7+,9-/m1/s1 |

Clé InChI |

RJDBNSZFZDWPFL-WEDYNZIRSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(COP(=O)(O)O)C(=O)O)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)OC(COP(=O)(O)O)C(=O)O)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)OC(COP(=O)(O)O)C(=O)O)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone](/img/structure/B1221166.png)

![[5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-(1-piperidinyl)methanone](/img/structure/B1221168.png)

![1-[[4-(Dimethylamino)phenyl]methyl]-1-(2-furanylmethyl)-3-(4-methoxyphenyl)thiourea](/img/structure/B1221172.png)

![6-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1221180.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1221182.png)

![2-[2-Furanyl(oxo)methyl]imino-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1221185.png)